

Cross-study comparison of Evobrutinib safety profiles in autoimmune diseases

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Compound of Interest		
Compound Name:	Evobrutinib	
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Evobrutinib Safety Profile: A Cross-Study Comparison in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **evobrutinib**, an investigational Bruton's tyrosine kinase (BTK) inhibitor, across clinical trials in multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE). The safety data for **evobrutinib** is juxtaposed with that of established treatments for each respective condition: teriflunomide for MS, methotrexate for RA, and belimumab for SLE, based on published clinical trial data.

Executive Summary

Evobrutinib has been generally well-tolerated across Phase II and Phase III clinical trials in autoimmune diseases. A notable class effect of BTK inhibitors, including **evobrutinib**, is the risk of elevated liver enzymes, which has been observed across studies. Infections are another adverse event of interest. This guide presents a detailed breakdown of the safety data to aid in the objective evaluation of **evobrutinib**'s safety profile in the context of current therapeutic alternatives.

Data Presentation: Comparative Safety Profiles



The following tables summarize the key safety findings for **evobrutinib** and its comparators in MS, RA, and SLE.

Table 1: Comparative Safety Profile of Evobrutinib and Teriflunomide in Multiple Sclerosis

Adverse Event Category	Evobrutinib (Pooled Phase III evolutionRMS1 & evolutionRMS2)[1]	Teriflunomide (Pooled Phase III evolutionRMS1 & evolutionRMS2)[1]
Treatment-Emergent Adverse Events (TEAEs)	85.6%	87.2%
Serious TEAEs	7.5%	5.6%
Most Common TEAEs		
COVID-19	19.6%	19.5%
Alanine Aminotransferase (ALT) Increased	15.2%	17.8%
Aspartate Aminotransferase (AST) Increased	9.6%	11.4%
Headache	15.4%	15.4%
Liver Enzyme Elevation (≥5x ULN)	5.0% (mostly in first 12 weeks)	<1%
Hy's Law Cases	3	1
Deaths	1 (not treatment-related)	1 (not treatment-related)

Table 2: Comparative Safety Profile of **Evobrutinib** and Methotrexate in Rheumatoid Arthritis



Adverse Event Category	Evobrutinib (Phase IIb)[2]	Methotrexate (Systematic Review)[1][3][4]
Treatment-Emergent Adverse Events (TEAEs)	Well-tolerated at all doses	Up to 72.9% of patients experience at least one adverse event.
Serious TEAEs	Very few Grade 3 events, one unrelated Grade 4 event.	Rate not specified in the same format, but serious events include cytopenia, serious infections, and liver damage.
Most Common TEAEs	Not specified in detail, but liver function test elevations were reported across all groups.	Gastrointestinal issues (nausea, vomiting, anorexia, oral ulcers, epigastric burning), fatigue, and elevated liver enzymes.
ALT Elevation (Grade 3)	3 patients in the 75 mg QD arm.	A common adverse event.
Discontinuation due to AEs	Not specified.	A reason for treatment discontinuation.

Table 3: Comparative Safety Profile of **Evobrutinib** and Belimumab in Systemic Lupus Erythematosus



Adverse Event Category	Evobrutinib (Phase II)[5]	Belimumab (Pooled Phase
Treatment-Emergent Adverse Events (TEAEs)	Infections and infestations were the most common (58.0% vs 42.7% placebo).	86.7%
Serious TEAEs	9.4% (combined evobrutinib groups)	18.0% (10 mg/kg dose)
Most Common Serious AEs	Not specified.	Infections and infestations (5.4%), renal and urinary disorders (1.7%).
Post-infusion/injection Systemic Reactions	Not applicable (oral)	10.2%
Deaths	Not specified.	0.6%

Experimental Protocols

The safety data for **evobrutinib** presented in this guide are derived from Phase II and Phase III, randomized, double-blind, placebo- or active-controlled clinical trials.

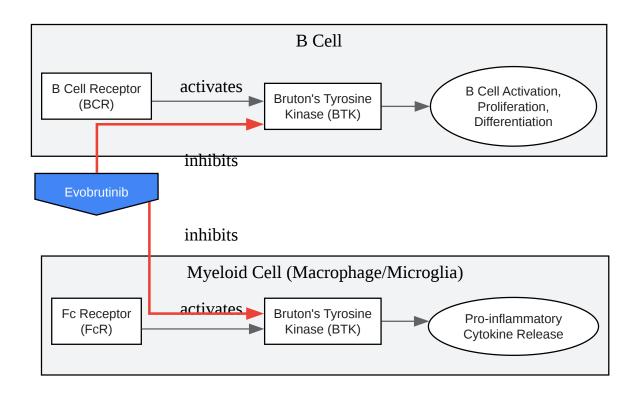
- Multiple Sclerosis (NCT02975349, evolutionRMS1 NCT04338022, evolutionRMS2 NCT04338061): Patients with relapsing forms of MS were randomized to receive varying doses of evobrutinib, placebo, or an active comparator (dimethyl fumarate or teriflunomide). [10][11] Key inclusion criteria included adults aged 18-65 with a diagnosis of relapsing-remitting MS or secondary progressive MS with superimposed relapses.[12] The primary endpoints typically involved measures of disease activity on MRI, such as the number of gadolinium-enhancing lesions, and clinical measures like the annualized relapse rate.[11][13]
- Rheumatoid Arthritis (NCT03233230): This Phase IIb study enrolled patients aged 18-75 with a confirmed RA diagnosis of at least 6 months, active disease (≥6 swollen and tender joints), and an inadequate response to methotrexate.[2][14] Patients were randomized to receive different doses of evobrutinib or placebo while continuing their background methotrexate treatment.[2][15] The primary endpoint was the ACR20 response at 12 weeks.[2]



Systemic Lupus Erythematosus (NCT02975336): This Phase II trial enrolled adult patients
(18-75 years) with a diagnosis of SLE according to SLICC or ACR criteria for at least 6
months and active disease (SLEDAI-2K score ≥6) on standard of care therapy.[5][16][17]
Patients were randomized to receive various doses of evobrutinib or placebo.[17] The
primary efficacy endpoints were the SRI-4 and SRI-6 response rates at week 52.[18]

Mandatory Visualization Signaling Pathways and Experimental Workflows

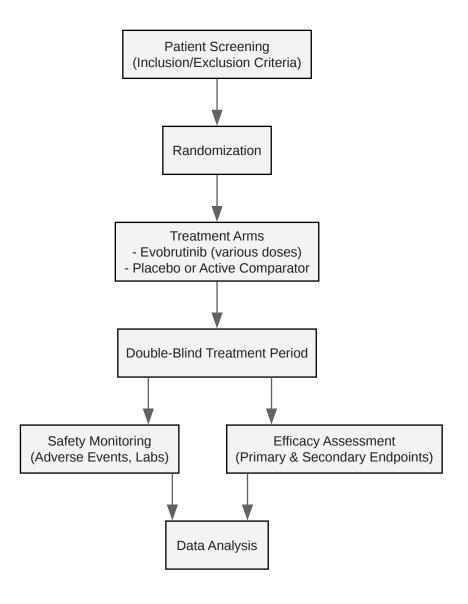
The following diagrams illustrate the mechanism of action of **evobrutinib** and a generalized workflow for the clinical trials referenced in this guide.



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Caption: Mechanism of action of **Evobrutinib**.





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Caption: Generalized clinical trial workflow.

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